methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate
Description
Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate (C₆H₇BrN₂O₂, molecular weight: 233.04 g/mol) is a brominated pyrazole derivative characterized by a methyl ester at position 3, a bromine atom at position 4, and a methyl group at position 5 of the pyrazole ring . This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its reactive bromine substituent and ester functionality. Its structural features enable diverse derivatization pathways, including cross-coupling reactions and nucleophilic substitutions .
Properties
IUPAC Name |
methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2/c1-3-4(7)5(9-8-3)6(10)11-2/h1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTBTHHHTJJTRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594721 | |
| Record name | Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1232838-31-1 | |
| Record name | Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate typically involves the reaction of 4-bromo-3-methyl-1H-pyrazole with methyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The pyrazole ring can be oxidized or reduced under specific conditions, although these reactions are less common.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethylformamide.
Coupling Reactions: Often use palladium catalysts and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino-pyrazole derivative, while a Suzuki coupling reaction would produce a biaryl compound .
Scientific Research Applications
Pharmaceutical Development
In pharmaceutical research, methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate serves as a valuable intermediate in the synthesis of novel drugs. Pyrazole derivatives, including this compound, are known for their diverse biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties. The presence of a bromine atom and a methyl group allows for further modification to enhance therapeutic efficacy and target specificity.
Table 1: Potential Biological Activities of Pyrazole Derivatives
| Biological Activity | Example Compounds |
|---|---|
| Anti-inflammatory | Pyrazole-based NSAIDs |
| Antimicrobial | Pyrazole-containing antibiotics |
| Anticancer | Pyrazole derivatives targeting cancer pathways |
Agricultural Chemistry
In agricultural chemistry, pyrazole derivatives are used in the synthesis of agrochemicals, including herbicides and fungicides. These compounds help in enhancing crop protection and yield by targeting specific plant pathogens or weeds. The versatility of this compound makes it an important intermediate in developing new agrochemicals.
Table 2: Applications in Agricultural Chemistry
| Application | Description |
|---|---|
| Herbicides | Targeting weed growth |
| Fungicides | Protecting crops from fungal diseases |
Material Science
In material science, pyrazole-based compounds are utilized in the formulation of specialty polymers and resins. These materials exhibit enhanced durability and chemical resistance, making them suitable for various industrial applications. The incorporation of this compound into polymer synthesis can lead to the development of materials with improved properties.
Table 3: Material Science Applications
| Material Type | Properties Enhanced |
|---|---|
| Specialty Polymers | Durability, Chemical Resistance |
| Resins | Thermal Stability, Mechanical Strength |
Biochemical Research
Biochemical research involves the study of enzyme inhibitors and receptor interactions. This compound can be used to develop compounds that interact with specific biological targets, aiding in the discovery of new drug targets. Its structural features allow for modifications that can enhance binding affinity to enzymes or receptors.
Table 4: Biochemical Research Applications
| Application | Description |
|---|---|
| Enzyme Inhibitors | Targeting specific enzymatic pathways |
| Receptor Interactions | Studying binding affinities to biological receptors |
Case Studies
- Pharmaceutical Development Case Study : A recent study demonstrated the synthesis of a pyrazole derivative with potent anticancer activity. Starting with this compound, researchers modified the compound to enhance its ability to inhibit cancer cell growth. This example highlights the potential of pyrazole derivatives in cancer therapy.
- Agricultural Chemistry Case Study : In another study, a pyrazole-based herbicide was developed using this compound as a key intermediate. The resulting herbicide showed high efficacy in controlling weeds without harming crops, demonstrating the compound's utility in agricultural applications.
Mechanism of Action
The mechanism of action of methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate is not well-documented. like other pyrazole derivatives, it is likely to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and molecular targets would depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Pyrazole Derivatives
Structural Features and Substituent Effects
The table below highlights key structural differences among methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate and analogous compounds:
Key Observations:
- Electron-Withdrawing Groups (EWGs): Bromine (4-Br) and trifluoromethyl (5-CF₃) increase electrophilicity, facilitating nucleophilic aromatic substitutions .
- Steric Effects: Bulkier substituents (e.g., isopropyl, naphthylethyl) hinder reactivity at adjacent positions but improve binding specificity in biological targets .
- Aromatic vs. Alkyl Substituents: Aromatic groups (e.g., bromophenyl) enhance intermolecular interactions, influencing crystal packing and solubility .
Physicochemical Properties
Solubility and Polarity
- This compound: Moderate solubility in polar aprotic solvents (e.g., DCM, DMF) due to the ester group; bromine increases polarity .
- Methyl 4-bromo-5-isopropyl-1H-pyrazole-3-carboxylate: Reduced solubility in water compared to the methyl analog due to the hydrophobic isopropyl group .
- Methyl 3-(4-bromophenyl)-1-m-tolyl-1H-pyrazole-5-carboxylate: Low aqueous solubility but high solubility in aromatic solvents (e.g., toluene) due to extended π-systems .
Hydrogen Bonding and Crystal Packing
- The ester carbonyl (C=O) and pyrazole NH groups participate in hydrogen bonding, influencing crystallization behavior . Compounds with aromatic substituents (e.g., bromophenyl) exhibit stronger π-π stacking, leading to denser crystal lattices .
Bromine Reactivity
- Nucleophilic Substitution: The 4-bromo substituent in this compound undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids to generate biaryl derivatives .
- Comparative Reactivity: The trifluoromethyl group in 5-CF₃ analogs (e.g., compound from ) deactivates the ring, reducing substitution rates compared to bromine .
Ester Hydrolysis
- The methyl ester at position 3 can be hydrolyzed to carboxylic acid under basic conditions, enabling further functionalization (e.g., amide coupling) .
Biological Activity
Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms, applications, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrazole ring with a bromine atom at the 4-position and a carboxylate ester at the 3-position. Its molecular formula is , and it is characterized by its potential interactions with various biological targets.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in diseases such as cancer and inflammation.
- Receptor Modulation : It can act as a ligand for various receptors, modulating their activity and influencing cellular responses.
- Antimicrobial Properties : Research indicates that pyrazole derivatives exhibit antimicrobial activities, making them potential candidates for antibiotic development .
Biological Activities
This compound has been studied for various biological activities:
- Anticancer Activity : Compounds in the pyrazole class have shown promise against different cancer cell lines. For instance, derivatives have demonstrated significant cytotoxicity against MCF7 (breast cancer) and A549 (lung cancer) cells, with IC50 values ranging from 0.01 µM to 49.85 µM depending on the specific derivative .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 | 0.01 |
| This compound | A549 | 26 |
- Anti-inflammatory Effects : Some studies suggest that pyrazole derivatives can reduce inflammation markers, indicating potential use in treating inflammatory diseases .
Case Studies
Several studies have highlighted the biological activity of this compound:
- Cytotoxicity Studies : A study assessed the cytotoxic effects of various pyrazole derivatives on cancer cell lines. This compound exhibited promising results against multiple lines, suggesting its potential as an anticancer agent .
- Antimicrobial Testing : Another study evaluated the antimicrobial properties of this compound against several bacterial strains, showing effective inhibition at low concentrations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
